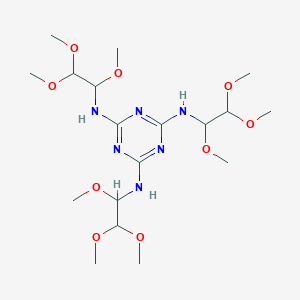![molecular formula C24H19N B14254775 9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole CAS No. 488148-24-9](/img/structure/B14254775.png)
9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives Carbazole is a tricyclic aromatic compound that consists of two benzene rings fused on either side of a nitrogen-containing pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with carbazole and 1-bromo-2-(naphthalen-1-yl)ethane as the starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).
Procedure: The carbazole is dissolved in DMF, and potassium carbonate is added to the solution. 1-Bromo-2-(naphthalen-1-yl)ethane is then added dropwise to the reaction mixture. The reaction is heated to 110°C and stirred for several hours.
Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent, such as dichloromethane. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbazole-quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced carbazole derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carbazole-quinones.
Reduction: Reduced carbazole derivatives.
Substitution: Nitro, sulfo, or halo derivatives of this compound.
Applications De Recherche Scientifique
9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole: The parent compound without the naphthalen-1-yl-ethyl group.
Naphthalene: A simpler aromatic compound with two fused benzene rings.
Indole: Another heterocyclic aromatic compound with a nitrogen atom in the ring structure.
Uniqueness
9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole is unique due to the combination of the carbazole and naphthalene moieties, which enhances its chemical stability, photophysical properties, and potential applications in various fields. The presence of the naphthalen-1-yl-ethyl group also allows for additional functionalization and derivatization, making it a versatile compound for research and industrial purposes.
Propriétés
Numéro CAS |
488148-24-9 |
|---|---|
Formule moléculaire |
C24H19N |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
9-(2-naphthalen-1-ylethyl)carbazole |
InChI |
InChI=1S/C24H19N/c1-2-11-20-18(8-1)9-7-10-19(20)16-17-25-23-14-5-3-12-21(23)22-13-4-6-15-24(22)25/h1-15H,16-17H2 |
Clé InChI |
XRUIUARCXHQPRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CCN3C4=CC=CC=C4C5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methoxyphenyl)-N-[4-[(4-methoxyphenyl)methylideneamino]butyl]methanimine](/img/structure/B14254704.png)
![N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine](/img/structure/B14254710.png)
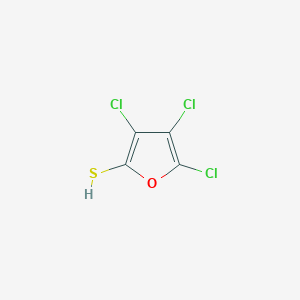
![[4-(4-Bromophenoxy)phenyl]phosphonic dichloride](/img/structure/B14254723.png)
![4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine](/img/structure/B14254727.png)
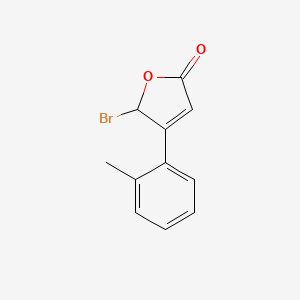

![Thiourea, N-(5-chloro-2-pyridinyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14254740.png)
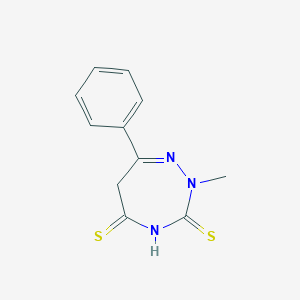
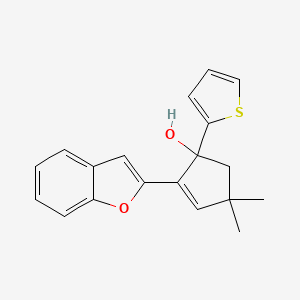
![Benzene, [3-(2-propenyl)-1-octynyl]-](/img/structure/B14254753.png)

![7,8-dichloro-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14254768.png)
